Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone
Description
Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone is a synthetic organic compound characterized by a methanone core substituted with a propargyloxy-ethoxy chain and a chlorine atom. Its structure features a terminal alkyne (propargyl) group, an ether linkage, and a chloro substituent, making it a versatile intermediate in organic synthesis. The compound is synthesized via a nucleophilic substitution reaction under inert conditions (argon atmosphere) using sodium hydride (NaH) in tetrahydrofuran (THF), followed by reaction with propargyl bromide and 2-(2-(2-chloro)ethoxy)ethanol. Purification is achieved through silica gel column chromatography, and structural confirmation is performed via $ ^1 \text{H-NMR} $, $ ^{13}\text{C-NMR} $, and high-resolution mass spectrometry (HRMS) .
Properties
IUPAC Name |
2-prop-2-ynoxyethyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO3/c1-2-3-9-4-5-10-6(7)8/h1H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKKABOPJFCRFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone typically involves the reaction of chloroacetyl chloride with 2-(prop-2-yn-1-yloxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure. The product is then purified using industrial-scale distillation or chromatography techniques .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carbonyl chloride group undergoes nucleophilic substitution under mild conditions. Key findings include:
Reaction with Amines
-
Primary/Secondary Amines : Reacts with amines (e.g., aniline derivatives) in polar aprotic solvents (e.g., MeCN, DMF) to form carbamate derivatives. Triethylamine (TEA) or K₂CO₃ is typically used to neutralize HCl byproducts .
Example:
Reaction with Alcohols/Phenols
-
In acetone or THF with K₂CO₃, the chloro group is replaced by alkoxy or aryloxy groups. Propargyl bromide has been used analogously in similar systems to form ether linkages .
Acylation and Cross-Coupling
The compound serves as an acylating agent in multistep syntheses:
SuFEx Chemistry
-
Participates in sulfur(VI) fluoride exchange (SuFEx) reactions with phenols to generate triflates, a key step in synthesizing sulfonimidoyl fluorides .
Bioconjugation
-
Used to install alkyne handles for subsequent "click" reactions with azide-functionalized molecules (e.g., fluorescent tags, polymers) .
Example:
Comparative Reaction Data
Stability and Handling
Scientific Research Applications
Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone is an organic compound that has a chloro group, an ethoxy group, and a prop-2-yn-1-yloxy substituent. It has a molecular formula of and a molecular weight of approximately 188.61 g/mol. Due to its functional groups, this compound may be used in chemistry and biology.
Scientific Research Applications
Compounds with similar structures to this compound have been researched for their potential as enzyme inhibitors and in other therapeutic applications. The prop-2-yn-1-yloxy group may improve its interaction with biological targets, potentially modulating specific pathways or enzyme activities.
The applications of similar compounds can be seen in:
- Enzyme Inhibition Compounds with comparable structures have demonstrated promise as enzyme inhibitors, indicating this compound's potential in modulating enzyme activity for therapeutic purposes.
- Therapeutic Applications Research into structurally related compounds reveals potential uses in various therapeutic areas, suggesting that this compound could be explored for its medicinal properties.
- Interaction with Biological Targets The presence of the prop-2-yn-1-yloxy group in this compound may enhance its interaction with biological targets, potentially leading to the modulation of specific pathways or enzyme activities.
- Radiosynthesis 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl 4-methylbenzenesulfonate is utilized in radiosynthesis .
- Synthesis of Fluorescent Chemosensors 2-Hydroxy-1-naphthaldehyde is used as a functionalized fluorescent backbone in the synthesis of fluorescent chemosensors .
- Drug carriers Reduction-responsive polymersomes could be used as drug carriers with very long circulation profiles and slow release kinetics .
Mechanism of Action
The mechanism of action of Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone involves its interaction with nucleophiles and electrophiles in various chemical reactions. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in oxidation and reduction reactions. The prop-2-yn-1-yloxy group can undergo oxidative transformations, leading to the formation of reactive intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone with structurally related compounds, emphasizing differences in substituents, molecular weight, physical properties, and synthetic applications:
Key Findings :
Structural Variations: this compound is distinguished by its propargyl group, enabling click chemistry applications, whereas compounds like CAS 73331-41-6 and CAS 50317-52-7 feature hydroxyl groups suitable for esterification or glycosylation . Heterocyclic derivatives (e.g., indole in , quinoline in ) exhibit enhanced aromaticity and electronic diversity, influencing their biological activity and solubility.
Molecular Weight and Physical State: The target compound has a lower molecular weight (162.57) compared to bulkier analogs like the quinoline derivative (505.40), affecting volatility and crystallization behavior . Physical states range from oils (e.g., 2.7c ) to solids, with melting points influenced by substituent polarity (e.g., hydroxy groups elevate melting points in CAS 50317-52-7 ).
Synthetic Methods: NaH/THF-mediated reactions are common for ether linkages , while Friedel-Crafts acylation is employed for aryl ketones . Ag$2$SO$4$ facilitates coupling in quinoline derivatives .
Applications: Propargyl-containing compounds are pivotal in polymer science and bioconjugation , while heterocyclic derivatives (indole, quinoline) dominate pharmaceutical research .
Biological Activity
Chloro[2-(prop-2-yn-1-yloxy)ethoxy]methanone is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHClO and a molecular weight of approximately 188.61 g/mol. The compound features a chloro group, an ethoxy group, and a prop-2-yn-1-yloxy substituent, which are known to influence its reactivity and biological interactions.
Biological Activity
The biological activity of this compound is primarily linked to its potential as an enzyme inhibitor and its applications in pharmacology. Compounds with similar structures have been studied for their ability to modulate various biological pathways. Below are key areas of research regarding its biological activity:
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. Compounds with similar functional groups have shown promise in inhibiting specific enzymes involved in disease processes. For instance, studies on related compounds have demonstrated significant inhibition of PARK7 enzymatic activity with IC50 values in the low nanomolar range . This suggests that this compound could exhibit similar inhibitory effects.
Interaction Studies
Understanding how this compound interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies often focus on:
- Binding Affinity : Assessing how well the compound binds to target proteins.
- Cellular Uptake : Evaluating how effectively the compound enters cells and reaches its targets.
Preliminary data suggest that the presence of the prop-2-yn-1-yloxy group may enhance binding interactions with specific enzymes or receptors, potentially leading to modulation of their activities.
Case Studies
Several studies have explored the biological effects of compounds structurally similar to this compound. Here are notable findings:
- Neuroprotective Effects : A study evaluated compounds containing similar moieties for neuroprotective properties against oxidative stress in neuronal cell lines (SH-SY5Y). These compounds showed significant protection against HO-induced toxicity, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Activity : Research has indicated that derivatives with similar structures exhibit antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Such findings highlight the potential for developing new antimicrobial agents based on this scaffold .
- Antioxidant Activity : Compounds analogous to this compound have been assessed for their antioxidant capabilities. These studies revealed that certain derivatives can significantly reduce reactive oxygen species (ROS), contributing to their protective effects against cellular damage .
Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
